molecular formula C6H12F2N2 B6236279 3-(difluoromethyl)-1-methylpiperazine CAS No. 1782816-42-5

3-(difluoromethyl)-1-methylpiperazine

Cat. No.: B6236279
CAS No.: 1782816-42-5
M. Wt: 150.17 g/mol
InChI Key: LTHINKGRIPSLJY-UHFFFAOYSA-N
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Description

3-(difluoromethyl)-1-methylpiperazine is a chemical compound that features a piperazine ring substituted with a difluoromethyl group at the third position and a methyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-1-methylpiperazine typically involves the introduction of the difluoromethyl group onto a piperazine ring. One common method is the difluoromethylation of piperazine derivatives using difluorocarbene reagents. This reaction can be carried out under mild conditions using a photocatalyst and visible light .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The starting materials are often commercially available α-amino acid methyl esters, which are converted to the desired product through a series of reactions, including hydrolysis and precipitation .

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)-1-methylpiperazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield N-oxides, while reduction can produce 1-methylpiperazine .

Scientific Research Applications

3-(difluoromethyl)-1-methylpiperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of antifungal agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-1-methylpiperazine involves its interaction with specific molecular targets. For instance, in antifungal applications, the compound may inhibit the activity of succinate dehydrogenase, an enzyme crucial for fungal metabolism. This inhibition disrupts the energy production in fungal cells, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(difluoromethyl)-1-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design and development .

Properties

CAS No.

1782816-42-5

Molecular Formula

C6H12F2N2

Molecular Weight

150.17 g/mol

IUPAC Name

3-(difluoromethyl)-1-methylpiperazine

InChI

InChI=1S/C6H12F2N2/c1-10-3-2-9-5(4-10)6(7)8/h5-6,9H,2-4H2,1H3

InChI Key

LTHINKGRIPSLJY-UHFFFAOYSA-N

Canonical SMILES

CN1CCNC(C1)C(F)F

Purity

95

Origin of Product

United States

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